molecular formula C7H14O3 B6155164 2-hydroxy-5-methylhexanoic acid CAS No. 25915-36-0

2-hydroxy-5-methylhexanoic acid

Cat. No.: B6155164
CAS No.: 25915-36-0
M. Wt: 146.18 g/mol
InChI Key: PFEZQIWIVSFGSC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylhexanoic acid is a branched-chain carboxylic acid featuring a hydroxyl group at the 2nd carbon and a methyl group at the 5th position of its hexanoic acid backbone. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and biological interactions, while the methyl group contributes to steric effects and lipophilicity. This combination of functional groups distinguishes it from simpler fatty acids and enables specialized applications in biochemistry and industrial synthesis.

Properties

CAS No.

25915-36-0

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-hydroxy-5-methylhexanoic acid

InChI

InChI=1S/C7H14O3/c1-5(2)3-4-6(8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

PFEZQIWIVSFGSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(=O)O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-5-methylhexanoic acid can be synthesized through several methods. One common approach involves the hydrolysis of 2-hydroxy-5-methylhexanenitrile. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process, resulting in the formation of the desired hydroxy acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts such as nitrilases. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids under mild conditions, offering an environmentally friendly and efficient method for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-methylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used to replace the hydroxyl group.

Major Products:

    Oxidation: Formation of 2-keto-5-methylhexanoic acid.

    Reduction: Formation of 2-hydroxy-5-methylhexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis
AHMHA is a valuable building block in peptide synthesis, particularly in the pharmaceutical industry. Its structure allows for the creation of biologically active peptides that can interact with specific biological pathways, enhancing drug efficacy and reducing side effects. The compound is often utilized in solid-phase peptide synthesis (SPPS), where it contributes to the formation of complex peptides with high purity .

Drug Development
The compound plays a crucial role in the development of new drugs targeting specific enzymes or pathways. For instance, AHMHA has been investigated for its potential as a renin inhibitor, which is relevant for treating hypertension. Its structural analogs have shown promise in modulating protein metabolism, making it a candidate for therapeutic applications .

Biotechnology

Protein Engineering
In biotechnology, AHMHA is used to modify proteins to improve their stability and functionality. This modification is essential for developing therapeutic proteins that require enhanced performance under physiological conditions. The compound's unique properties facilitate bioconjugation processes, allowing it to attach biomolecules to surfaces or other molecules for targeted drug delivery systems .

Biosynthesis
AHMHA is posited as a precursor in the biosynthesis of complex molecules such as antibiotics and siderophores produced by bacteria. Its role in these pathways underscores its potential utility in developing new therapeutic agents that leverage natural biosynthetic processes.

Neuroscience

Neuroprotective Effects
Research has suggested that AHMHA may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Studies have shown that derivatives of AHMHA can protect neuronal cells from oxidative stress and chemical-induced damage. For example, oxyphylla A, a derivative of AHMHA, has demonstrated neuroprotective effects against Parkinson's disease by alleviating dopaminergic neuron loss and behavioral impairments in animal models .

Cosmetic Formulations

Due to its hydrating properties and ability to enhance skin texture, AHMHA is also utilized in cosmetic formulations. It can provide anti-aging benefits by improving skin hydration and elasticity, making it a valuable ingredient in skincare products .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of AHMHA effectively inhibited aminopeptidases, suggesting potential applications in drug design aimed at modulating protein metabolism. This highlights the compound's role as a structural template for developing enzyme inhibitors.

Case Study 2: Neuroprotective Study

Research reported that AHMHA could protect neuronal cells from oxidative stress, indicating its potential use in neuroprotective therapies. The compound activates nuclear factor-erythroid 2-related factor 2 (NRF2), triggering antioxidative responses critical for neuronal health .

Mechanism of Action

The mechanism of action of 2-hydroxy-5-methylhexanoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Structural Features Key Differences vs. 2-Hydroxy-5-methylhexanoic Acid Biological/Chemical Properties References
5-Methylhexanoic Acid Methyl at C5; lacks hydroxyl group No hydroxyl → reduced polarity Used as a medium-chain fatty acid in industry
5-Hydroxyhexanoic Acid Hydroxyl at C5; lacks methyl group Hydroxyl position shifted → altered metabolic role Biomarker for renal decline in diabetes
2-Fluoro-5-methylhexanoic Acid Fluorine replaces hydroxyl at C2 Higher electronegativity → enhanced stability Used in fluorinated organic synthesis
3-Amino-2-hydroxy-5-methylhexanoic Acid Additional amino group at C3 Amino group → potential neurotransmitter activity Studied for enzyme interactions
5-Hydroxy-5-methylhexanoic Acid Hydroxyl and methyl both at C5 Functional group positioning → distinct reactivity Unique applications in specialty chemistry

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound improves water solubility compared to 5-methylhexanoic acid (logP ~0.912 for 5-methylhexanoic acid vs. predicted lower logP for hydroxylated analogs) .
  • Stability: Fluorination at C2 (as in 2-fluoro-5-methylhexanoic acid) increases resistance to oxidation but reduces hydrogen-bonding capacity .
  • Reactivity: Amino-substituted derivatives (e.g., 3-amino-2-hydroxy-5-methylhexanoic acid) exhibit enhanced biological activity due to interactions with enzymes and receptors .

Key Research Findings

  • Therapeutic Potential: Hydroxylated amino acid derivatives show neuroprotective effects, as seen in 3-amino-2-hydroxy-5-methylhexanoic acid’s enzyme interactions .
  • Synthetic Versatility: The hydroxyl group in this compound enables esterification and glycosylation, critical for drug delivery systems .

Biological Activity

2-Hydroxy-5-methylhexanoic acid (also known as 3-amino-2-hydroxy-5-methylhexanoic acid) is a compound of increasing interest in biological and pharmaceutical research. Its structural characteristics impart unique biochemical properties, making it a valuable subject for studies related to enzyme inhibition, metabolic pathways, and potential therapeutic applications.

This compound is classified as a branched-chain amino acid derivative. Its molecular formula is C6H13O3C_6H_{13}O_3 with a molecular weight of approximately 131.17 g/mol. The presence of both hydroxy and amino functional groups allows it to participate in various biochemical interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes, particularly aminopeptidases. This inhibition can alter metabolic pathways, impacting the degradation and utilization of branched-chain amino acids (BCAAs) in various organisms .

Enzyme Inhibition

Research has shown that derivatives of this compound exhibit significant inhibitory activity against aminopeptidases, which are crucial for protein catabolism. This property suggests potential therapeutic applications in conditions where modulation of protein metabolism is beneficial, such as certain metabolic disorders.

Biological Applications

The compound's biological activity extends to various fields, including:

  • Pharmaceutical Development : It serves as a building block in peptide synthesis, contributing to the development of drugs targeting specific biological pathways .
  • Neuroscience : Studies have explored its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .
  • Plant Defense Mechanisms : In plants like Arabidopsis thaliana, related compounds have been implicated in defense responses against pathogens, suggesting a broader ecological role .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

  • Inhibition of Aminopeptidases : A study demonstrated that the compound significantly inhibited aminopeptidase activity in vitro, suggesting its potential use as a therapeutic agent for conditions characterized by altered protein metabolism.
  • Neuroprotective Effects : Research into related compounds has indicated neuroprotective properties that may be relevant for developing treatments for neurodegenerative diseases .
  • Plant Metabolic Studies : Investigations into the accumulation of BCAAs during pathogen infections revealed that metabolites related to this compound could modulate plant defense mechanisms through signaling pathways .

Table 1: Comparison of Biological Activities

CompoundBiological ActivityReferences
This compoundInhibits aminopeptidases,
Isoleucine-related acidsModulates plant defense mechanisms
Oxyphylla ANeuroprotective effects

Table 2: Potential Therapeutic Applications

Application AreaDescriptionExamples
Drug DevelopmentSynthesis of peptidesAntidepressants, neuroprotectives
BiotechnologyProtein modificationEnhanced stability and functionality
Plant ScienceDefense response modulationResistance against pathogens

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-hydroxy-5-methylhexanoic acid?

  • Methodological Answer : The synthesis of this compound derivatives often involves enantioselective preparation and peptide coupling strategies. A validated approach includes using the Mitsunobu reaction for macrocyclization, which ensures stereochemical control. Key parameters include:

  • Temperature control (e.g., room temperature for coupling reactions).
  • Use of N-alkyl-enriched peptide fragments to enhance solubility and reaction efficiency.
  • Selection of protecting groups (e.g., Cbz strategy) to prevent undesired side reactions.
  • Post-synthesis purification via column chromatography with polar aprotic solvents (e.g., DCM/MeOH gradients) to isolate high-purity products .
    • Data Table :
Synthetic StepConditionsYield (%)Purity (HPLC)
Enantiomer PrepChiral HPLC, 0.1% TFA7298%
MacrocyclizationMitsunobu (DIAD, Ph3P)5895%

Q. How can researchers characterize the structural and stereochemical properties of this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the hydroxy and methyl substituents at positions 2 and 5, respectively. Coupling constants (JJ-values) help determine stereochemistry.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae (e.g., [M+H]+^+ for C7_7H14_{14}O3_3).
    • Common Pitfalls : Contradictions in stereochemical assignments may arise if coupling reactions lack regioselectivity. Cross-validate data using X-ray crystallography when possible .

Advanced Research Questions

Q. How do reaction conditions impact the enantiomeric excess (ee) of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation to optimize ee.
  • Solvent Effects : Polar solvents (e.g., THF) may stabilize transition states, improving ee by 10–15%.
  • Temperature Gradients : Lower temperatures (e.g., −20°C) reduce kinetic resolution, favoring higher ee.
    • Data Contradiction Example : A study reported 85% ee using BINAP-Ru catalysts, but subsequent work achieved 92% ee with Ir-based catalysts under identical conditions. This discrepancy highlights the need for mechanistic studies to identify rate-limiting steps .

Q. What strategies resolve contradictions in bioactivity data for this compound-containing cyclodepsipeptides?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Systematically modify the hydroxy/methyl substituents and compare bioactivity (e.g., antimicrobial assays).
  • Conformational Analysis : Use molecular dynamics (MD) simulations to assess how stereochemistry affects peptide backbone flexibility and target binding.
  • Batch Reproducibility : Ensure synthetic consistency by tracking impurities (e.g., diastereomers) via LC-MS.
    • Case Study : In decatransin synthesis, a 5% impurity of the epi-isomer reduced bioactivity by 40%. Rigorous HPLC purification restored efficacy, emphasizing the role of purity thresholds in data interpretation .

Q. How can researchers design stable analogs of this compound for in vivo studies?

  • Methodological Answer :

  • Metabolic Stability : Introduce fluorination at the methyl group (C5) to block oxidative degradation.
  • Prodrug Strategies : Convert the carboxylic acid to ester prodrugs (e.g., methyl esters) for improved bioavailability.
  • Toxicity Screening : Test analogs in hepatocyte models to identify metabolic byproducts (e.g., reactive quinones).
    • Data Table :
Analog ModificationMetabolic Half-life (h)Bioavailability (%)
Parent Compound1.215
C5-Fluorinated4.838
Methyl Ester Prodrug3.172

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